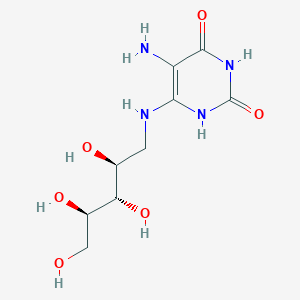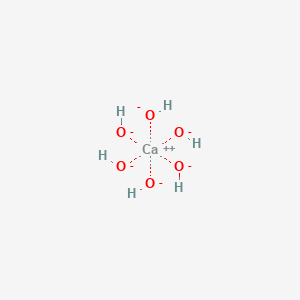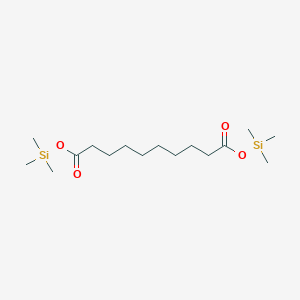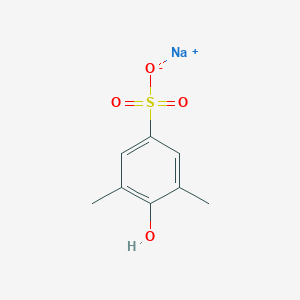
5-氨基-6-(D-核糖基氨基)尿嘧啶
描述
5-Amino-6-(D-ribitylamino)uracil is a modified nucleobase that could potentially bridge the gap between the RNA world and the DNA-protein world. The molecule is a derivative of uracil, which is one of the four nucleobases in RNA. The substitution at the C-5 and C-6 positions of uracil with various functional groups, including amino groups, suggests a prebiotic relevance and a possible role in the early stages of life's development on Earth .
Synthesis Analysis
The synthesis of 5-substituted uracils, such as 5-Amino-6-(D-ribitylamino)uracil, can occur under prebiotic conditions. Formaldehyde can add to uracil at the C-5 position to produce 5-hydroxymethyluracil, which can further react with nucleophiles like ammonia to yield 5-substituted uracils. These reactions are believed to be robust enough to have occurred on the primitive Earth if uracil was present, leading to a variety of substituted uracils .
Molecular Structure Analysis
The molecular structure of 5-Amino-6-(D-ribitylamino)uracil includes an amino group at the C-5 position and a D-ribitylamino group at the C-6 position. This structure is significant because it incorporates elements that are found in both RNA and proteins, suggesting that such molecules could have played a role in the transition from RNA-based life to life involving DNA and proteins .
Chemical Reactions Analysis
The amino group in position 6 of uracil can undergo substitution reactions. For instance, hydroxylamine and phenylhydrazine can substitute the amino group at the C-6 position of 5-R-uracils (where R can be a hydrogen or a nitroso group), leading to various products. These products include 6-hydroxyaminouracil and 5,6-dihydroxydiiminouracil, which can be further oxidized into different pyrimidine N-oxides . These reactions demonstrate the chemical versatility and reactivity of substituted uracils, which could have implications for prebiotic chemistry and the evolution of early biomolecules.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 5-Amino-6-(D-ribitylamino)uracil are not detailed in the provided papers, the general properties of substituted uracils can be inferred. Substituted uracils like 5-Amino-6-(D-ribitylamino)uracil are likely to have altered hydrogen bonding capabilities compared to uracil, affecting their base-pairing properties and stability in nucleic acid structures. The presence of additional functional groups may also influence their solubility, reactivity, and interactions with other biomolecules .
科学研究应用
Riboflavin Synthesis: 5-氨基-6-(核糖基氨基)尿嘧啶参与核黄素(维生素B2)的生物合成。这个过程涉及一个复杂的转化,其中两分子6,7-二甲基-8-核糖基卢马津反应形成核黄素和5-氨基-6-(核糖基氨基)尿嘧啶。Breugst、Eschenmoser和Houk(2013)的研究探讨了这一转化的不同机理途径,包括使用密度泛函理论(Breugst, Eschenmoser, & Houk, 2013)的亲核催化和氢化物转移。
取代反应: Yavolovskii和Ivanov(2004)证明了通过羟胺和苯肼取代5-R-尿嘧啶(R = H,NO)位置6上的氨基团的可能性,从而导致各种取代尿嘧啶衍生物。这突显了5-氨基-6-(D-核糖基氨基)尿嘧啶的反应性和化学修饰的潜力(Yavolovskii & Ivanov, 2004)。
杂环化合物的合成: Prajapati、Gohain和Thakur(2006)报道了从6-[(二甲氨基)亚甲基]氨基尿嘧啶开始合成新型嘧啶并[4,5-d]嘧啶衍生物。这项研究展示了5-氨基-6-(D-核糖基氨基)尿嘧啶衍生物在合成具有生物学意义的化合物中的应用(Prajapati, Gohain, & Thakur, 2006)。
前生物化学: Robertson和Miller(1995)探讨了5-取代尿嘧啶的前生物合成,这对理解生命起源具有重要意义。他们的研究表明,甲醛可以在前生物条件下加到尿嘧啶上,产生各种取代尿嘧啶,包括带有氨基团的尿嘧啶。这项研究为核碱基的化学演化提供了见解(Robertson & Miller, 1995)。
酶抑制: Langen等人(1967)研究了6-氨基胸腺嘧啶和6-氨基尿嘧啶衍生物对胸腺嘧啶磷酸酶的抑制作用。他们的发现对于理解这些化合物的生物化学相互作用和潜在的治疗应用具有重要意义(Langen, Etzold, Bärwolff, & Preussel, 1967)。
激发态动力学: Banyasz等人(2008)研究了两种氨基取代尿嘧啶,包括6-氨基尿嘧啶,在水溶液中的激发态去激活。这项研究对于理解这些化合物的光物理性质具有重要意义(Banyasz, Gustavsson, Keszei, Improta, & Markovitsi, 2008)。
安全和危害
未来方向
属性
IUPAC Name |
5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O6/c10-5-7(12-9(19)13-8(5)18)11-1-3(15)6(17)4(16)2-14/h3-4,6,14-17H,1-2,10H2,(H3,11,12,13,18,19)/t3-,4+,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQZIXVJVUPORE-RPDRRWSUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(CO)O)O)O)NC1=C(C(=O)NC(=O)N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]([C@@H](CO)O)O)O)NC1=C(C(=O)NC(=O)N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60937742 | |
| Record name | 1-[(5-Amino-2,6-dihydroxypyrimidin-4-yl)amino]-1-deoxypentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60937742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Amino-6-ribitylamino uracil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011106 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
5-amino-6-(D-ribitylamino)uracil | |
CAS RN |
17014-74-3 | |
| Record name | 5-Amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17014-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-6-ribitylamino-2,4-(1H,3H)pyrimidinedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017014743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(5-Amino-2,6-dihydroxypyrimidin-4-yl)amino]-1-deoxypentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60937742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-6-ribitylamino uracil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011106 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate](/img/structure/B95488.png)

